isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2
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Overview
Description
This compound is derived from the C-terminal sequence of bombesin/gastrin-releasing peptide, lacking the final methionine residue . It has significant applications in scientific research, particularly in the fields of endocrinology and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as HBTU or DIC.
Deprotection of the amino group: after each coupling step using TFA.
Cleavage of the peptide from the resin: and final deprotection using a cocktail of TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and histidine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating receptor activity and signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving bombesin/gastrin-releasing peptide receptors, such as certain cancers and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The compound exerts its effects by binding to the bombesin/gastrin-releasing peptide receptor, thereby blocking the receptor’s activity. This antagonistic action inhibits the downstream signaling pathways that are typically activated by bombesin or gastrin-releasing peptide. The molecular targets include various G-protein coupled receptors and associated signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Bombesin: A peptide that shares a similar sequence but includes the final methionine residue.
Neuromedin B: Another peptide with similar receptor targets but different sequence and structure.
Substance P analogs: Peptides that also act on related receptors but have distinct sequences
Uniqueness
Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 is unique due to its specific sequence and the absence of the final methionine residue, which enhances its antagonistic properties. This makes it a valuable tool for studying receptor-mediated processes and developing therapeutic agents .
Properties
Molecular Formula |
C45H65N13O8 |
---|---|
Molecular Weight |
916.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanamide |
InChI |
InChI=1S/C45H65N13O8/c1-23(2)14-36(38(46)59)58(9)45(66)35(17-30-20-48-22-51-30)56-40(61)26(7)53-44(65)37(24(3)4)57-41(62)27(8)52-42(63)33(15-28-18-49-32-13-11-10-12-31(28)32)55-43(64)34(54-39(60)25(5)6)16-29-19-47-21-50-29/h10-13,18-27,33-37,49H,14-17H2,1-9H3,(H2,46,59)(H,47,50)(H,48,51)(H,52,63)(H,53,65)(H,54,60)(H,55,64)(H,56,61)(H,57,62)/t26-,27+,33+,34+,35+,36+,37+/m1/s1 |
InChI Key |
PPGUWGIPRTYEBI-QHOQUQLNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N(C)[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(C)C |
Canonical SMILES |
CC(C)CC(C(=O)N)N(C)C(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C |
Origin of Product |
United States |
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